molecular formula C7H5ClN4 B8049214 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine

2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine

Cat. No.: B8049214
M. Wt: 180.59 g/mol
InChI Key: WYUHDUHEFVUSAW-UHFFFAOYSA-N
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Description

2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 3-chloro-1H-1,2,4-triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyridine and triazole rings in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name

2-(3-chloro-1,2,4-triazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUHDUHEFVUSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine typically involves the following steps:

    Formation of 3-chloro-1H-1,2,4-triazole: This can be achieved by reacting hydrazine with carbon disulfide to form 1,2,4-triazole, followed by chlorination using thionyl chloride or phosphorus oxychloride.

    Coupling with Pyridine: The 3-chloro-1H-1,2,4-triazole is then coupled with pyridine under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the triazole ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Cyclization Reactions: The triazole and pyridine rings can engage in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substituted Triazoles: Products where the chlorine atom is replaced by other functional groups.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states on the triazole or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures through various chemical transformations.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, and the addition of the pyridine ring can enhance its pharmacological properties.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its ability to interact with biological targets makes it a valuable component in the formulation of crop protection agents.

Mechanism of Action

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can engage in π-π stacking interactions. These interactions can disrupt the normal function of biological molecules, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,4-triazol-1-yl)pyridine: Lacks the chlorine substituent, which can affect its reactivity and bioactivity.

    3-(1H-1,2,4-triazol-1-yl)pyridine: The triazole ring is attached at a different position on the pyridine ring, leading to different chemical properties.

    2-(4-chloro-1H-1,2,3-triazol-1-yl)pyridine: Contains a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, which can alter its biological activity.

Uniqueness

2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of the chlorine atom on the triazole ring, which can enhance its reactivity in nucleophilic substitution reactions. Additionally, the specific positioning of the triazole ring on the pyridine scaffold provides distinct chemical and biological properties compared to its analogs.

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